molecular formula C34H35ClN6O8S2 B13763777 5-((4-Chloro-6-(4-nonylphenoxy)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonic acid CAS No. 53460-02-9

5-((4-Chloro-6-(4-nonylphenoxy)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonic acid

Cat. No.: B13763777
CAS No.: 53460-02-9
M. Wt: 755.3 g/mol
InChI Key: BUMVIGLKISJXLT-UHFFFAOYSA-N
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Description

5-((4-Chloro-6-(4-nonylphenoxy)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonic acid is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is notable for its intricate structure, which includes a triazine ring, a phenylazo group, and multiple functional groups that contribute to its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Chloro-6-(4-nonylphenoxy)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonic acid typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the Nonylphenoxy Group: The nonylphenoxy group is introduced via nucleophilic substitution reactions.

    Azo Coupling Reaction: The phenylazo group is formed through a diazotization reaction followed by coupling with a naphthalene derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts, temperature control, and purification steps such as recrystallization or chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylazo group, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.

    Substitution: The presence of reactive functional groups allows for substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aromatic amines.

Scientific Research Applications

Chemistry

    Dye Chemistry: Used as a dye in various applications due to its vivid color and stability.

    Analytical Chemistry: Employed as a reagent in colorimetric analysis and detection of metal ions.

Biology and Medicine

    Biological Staining: Utilized in staining techniques for microscopy to highlight specific structures in biological samples.

    Drug Development: Investigated for potential pharmacological activities and as a scaffold for drug design.

Industry

    Textile Industry: Applied in the dyeing of fabrics and textiles.

    Paints and Coatings: Used in the formulation of paints, inks, and coatings for its color properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye with similar applications in dye chemistry and analytical chemistry.

    Congo Red: A well-known azo dye used in biological staining and as an indicator.

Uniqueness

5-((4-Chloro-6-(4-nonylphenoxy)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonic acid is unique due to its complex structure, which combines multiple functional groups and aromatic systems, leading to distinct chemical properties and a wide range of applications.

Properties

53460-02-9

Molecular Formula

C34H35ClN6O8S2

Molecular Weight

755.3 g/mol

IUPAC Name

5-[[4-chloro-6-(4-nonylphenoxy)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C34H35ClN6O8S2/c1-2-3-4-5-6-7-9-12-22-15-17-25(18-16-22)49-34-38-32(35)37-33(39-34)36-27-21-26(50(43,44)45)19-23-20-28(51(46,47)48)30(31(42)29(23)27)41-40-24-13-10-8-11-14-24/h8,10-11,13-21,42H,2-7,9,12H2,1H3,(H,43,44,45)(H,46,47,48)(H,36,37,38,39)

InChI Key

BUMVIGLKISJXLT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=CC=CC=C5)S(=O)(=O)O)Cl

Origin of Product

United States

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